molecular formula C19H21ClN2O3S B309359 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide

4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide

Cat. No. B309359
M. Wt: 392.9 g/mol
InChI Key: ADWSNWNIFVYOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide, also known as CCN1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. CCN1 belongs to the class of sulfonamide compounds and has been found to exhibit potent anti-tumor activity.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide involves inhibition of HDACs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which leads to chromatin condensation and repression of gene transcription. Inhibition of HDACs by this compound results in increased acetylation of histones, which leads to relaxation of chromatin and increased transcription of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. This compound has also been found to modulate the expression of genes that are involved in DNA repair and oxidative stress, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, this compound is also highly cytotoxic, which limits its use in clinical settings. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on normal cells and tissues.

Future Directions

Future research on 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, studies should be conducted to determine the optimal dosage and delivery method of this compound for cancer treatment. Furthermore, the potential toxicity of this compound should be investigated to determine its safety profile. Finally, the development of this compound analogs with improved efficacy and safety profiles should be explored.

Synthesis Methods

The synthesis of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclohexylamine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with phenylsulfonyl chloride to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and several modifications to the original synthesis method have been reported in the literature.

Scientific Research Applications

4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential anti-tumor activity. In vitro studies have shown that this compound exhibits potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated that this compound can inhibit tumor growth in animal models of cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and its anti-tumor activity is thought to be mediated by its ability to inhibit the activity of histone deacetylases (HDACs).

properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

3-(benzenesulfonamido)-4-chloro-N-cyclohexylbenzamide

InChI

InChI=1S/C19H21ClN2O3S/c20-17-12-11-14(19(23)21-15-7-3-1-4-8-15)13-18(17)22-26(24,25)16-9-5-2-6-10-16/h2,5-6,9-13,15,22H,1,3-4,7-8H2,(H,21,23)

InChI Key

ADWSNWNIFVYOBK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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